molecular formula C17H13N3O3S2 B3464913 N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide

N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide

Cat. No.: B3464913
M. Wt: 371.4 g/mol
InChI Key: FWVGSSQWRZNBDF-UHFFFAOYSA-N
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Description

N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide is a complex organic compound that features both thiophene and furan rings. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of thiophene-2-carboxylic acid with 3-aminophenyl isothiocyanate, followed by the reaction with furan-2-carboxylic acid. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .

Mechanism of Action

The mechanism of action of N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and modulating various biological pathways. For example, it may inhibit certain kinases involved in cell signaling, leading to reduced cell proliferation and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide apart is the combination of both thiophene and furan rings in a single molecule. This duality provides a unique set of chemical and biological properties, making it a versatile compound for various applications .

Properties

IUPAC Name

N-[3-(thiophene-2-carbonylcarbamothioylamino)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S2/c21-15(13-6-2-8-23-13)18-11-4-1-5-12(10-11)19-17(24)20-16(22)14-7-3-9-25-14/h1-10H,(H,18,21)(H2,19,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVGSSQWRZNBDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CS2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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